molecular formula C61H88N18O16 B1662877 Goserelin acetate CAS No. 145781-92-6

Goserelin acetate

Cat. No.: B1662877
CAS No.: 145781-92-6
M. Wt: 1329.5 g/mol
InChI Key: IKDXDQDKCZPQSZ-JHYYTBFNSA-N
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Description

Goserelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide, gonadorelin. It is primarily used as a gonadotropin-releasing hormone agonist to suppress the production of sex hormones such as testosterone and estrogen. This compound is widely used in the treatment of hormone-sensitive cancers, including breast cancer and prostate cancer, as well as in the management of endometriosis and other gynecological disorders .

Mechanism of Action

Target of Action

Goserelin acetate is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH) . Its primary targets are the GnRH receptors present on the pituitary gland . The pituitary gland plays a crucial role in regulating the production of sex hormones, such as testosterone in men and estradiol in women .

Mode of Action

This compound acts as a potent inhibitor of pituitary gonadotropin secretion . It stimulates the production of sex hormones in a non-pulsatile (non-physiological) manner, disrupting the endogenous hormonal feedback systems . This results in the down-regulation of testosterone and estrogen production . In men, it stops the production of testosterone, which may stimulate the growth of cancer cells . In women, goserelin decreases the production of estradiol to levels similar to a postmenopausal state .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal (HPG) axis. By binding to GnRH receptors on the pituitary gland, this compound disrupts the normal pulsatile release of gonadotropins, leading to a decrease in the production of sex hormones . This has downstream effects on various physiological processes, including the growth of hormone-sensitive cancers .

Pharmacokinetics

This compound is almost completely bioavailable when administered by injection . It is poorly protein-bound and has a serum elimination half-life of two to four hours in patients with normal renal function . The pharmacokinetics of goserelin have been determined in both male and female healthy volunteers and patients . In these studies, goserelin was administered as a single 250µg (aqueous solution) dose and as a single or multiple 3.6 mg depot dose by subcutaneous route .

Result of Action

The primary result of this compound’s action is the sustained suppression of luteinizing hormone (LH) and serum testosterone levels . This suppression can lead to a decrease in the growth of hormone-sensitive cancers, such as breast cancer in pre- and perimenopausal women, and prostate cancer .

Action Environment

As a peptide, this compound is considered naturally occurring and will therefore be highly susceptible to rapid chemical, physical, and biological degradation . This compound has been demonstrated to be readily biodegradable under laboratory conditions and is expected to rapidly degrade under sewage treatment, and is therefore unlikely to enter the environment .

Safety and Hazards

Goserelin acetate may damage fertility or the unborn child . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Goserelin acetate is being studied for its potential use in combination with luteinizing hormone-releasing hormone analogues (LHRHas) such as goserelin . Preliminary results from Phase II combination trials in the advanced breast cancer setting have been promising .

Relevant Papers

  • A study titled “Pharmacological and toxicological studies of a novel this compound extended-release microspheres in rats” discussed the sustained-release profile of goserelin, and exerted a continuous efficacy in vivo in animal models .
  • Another study titled “this compound with or without Antiandrogen or Estrogen in the Treatment of Patients with Advanced Prostate Cancer: A Multicenter, Randomized, Controlled Trial in Japan” discussed the use of this compound in the treatment of patients with advanced prostate cancer .

Biochemical Analysis

Biochemical Properties

Goserelin acetate plays a significant role in biochemical reactions. It interacts with the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland . This interaction triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for the production of sex hormones . With continuous administration of this compound, the pituitary gland becomes desensitized, leading to a decline in the release of these hormones .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In men, it inhibits the production of the hormone testosterone, which may stimulate the growth of cancer cells . In women, this compound decreases the production of the hormone estradiol to levels similar to a postmenopausal state . These changes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding to GnRHR, acting as an agonist . Initially, it stimulates the release of LH and FSH, leading to an increase in the production of sex hormones . With continuous administration, the number of GnRHR decreases, leading to a down-regulation of testosterone and estrogen production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes a supra-physiological level increase of testosterone, which then rapidly falls to castration level . The potency of this compound is comparable to the comparator Zoladex®, but its effect lasts longer and is more stable .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single-dose pharmacokinetics study in rats demonstrated that the Cmax and AUClast of this compound increased in a dose-proportional manner in the range of 0.45–1.80 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of gonadotropin-releasing hormone. It interferes with the hormone signals from the brain that control how the ovaries work, switching off the production of estrogen .

Transport and Distribution

This compound is administered as an implant under the skin, from where it is slowly absorbed into the body . It is poorly protein-bound and has a serum elimination half-life of two to four hours in patients with normal renal function .

Subcellular Localization

The subcellular localization of this compound is primarily at the GnRHR on the anterior pituitary gland . It binds to these receptors, triggering a series of events that ultimately lead to a decrease in the production of sex hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Goserelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the nonapeptide chain. The key steps include:

Industrial Production Methods: In industrial settings, this compound is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves:

Chemical Reactions Analysis

Types of Reactions: Goserelin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Goserelin acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its efficacy, safety profile, and versatility in various therapeutic applications.

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDXDQDKCZPQSZ-JHYYTBFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046736
Record name Goserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145781-92-6
Record name Goserelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goserelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GOSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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